(3-Methylpyridin-2-yl)methanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

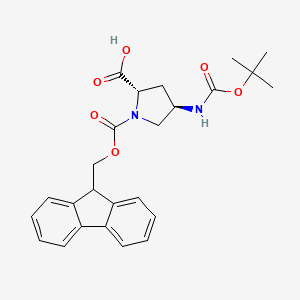

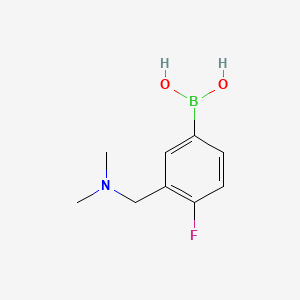

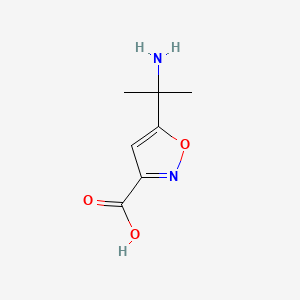

“(3-Methylpyridin-2-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C7H11ClN2 . It has a molecular weight of 158.63 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of “(3-Methylpyridin-2-yl)methanamine hydrochloride” consists of a pyridine ring with a methyl group attached to the 3rd carbon and a methanamine group attached to the 2nd carbon . The hydrochloride indicates that the compound forms a salt with hydrochloric acid .Physical And Chemical Properties Analysis

“(3-Methylpyridin-2-yl)methanamine hydrochloride” is a solid at room temperature . It is typically stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Chemical Inhibitors and Drug Metabolism

One significant application of (3-Methylpyridin-2-yl)methanamine hydrochloride in scientific research is its potential use in the study of drug metabolism, specifically as a chemical inhibitor of cytochrome P450 isoforms in human liver microsomes. Research indicates that chemical inhibitors play a crucial role in deciphering the involvement of specific CYP isoforms in drug metabolism, which is vital for predicting drug-drug interactions when multiple drugs are coadministered to patients. The selectivity of such inhibitors, including (3-Methylpyridin-2-yl)methanamine or its derivatives, is essential for accurate in vitro assessment of CYP isoform contribution to the total metabolism of drugs. This knowledge helps in the development of safer pharmaceuticals by identifying potential interactions and optimizing dosing regimens to minimize adverse effects (Khojasteh et al., 2011).

Hydroxypyridinone Complexes with Metals

Another area of application is in the development of efficient metal chelators for medical use, such as the chelation of aluminum and iron. Hydroxypyridinones, a class of ligands to which (3-Methylpyridin-2-yl)methanamine hydrochloride could theoretically relate due to its pyridine component, have shown promise in chelating metal ions like Al3+ and Fe3+. These compounds, including those derived from hydroxypyridinone, are being explored for their potential medical applications, particularly in treating conditions like iron overload and aluminum toxicity. Their ability to form stable complexes with these metal ions at physiological conditions, coupled with favorable lipo-hydrophilic balance, suggests their utility as metal scavengers in therapeutic settings (Santos, 2002).

DNA Binding and Photodynamic Therapy

Furthermore, research on cationic porphyrins and their interactions with DNA highlights another potential application of (3-Methylpyridin-2-yl)methanamine hydrochloride in the realm of photodynamic therapy (PDT). Cationic porphyrins, due to their ability to bind to DNA through intercalation or external stacking, have been studied for their use in PDT, a treatment method that involves the activation of a photosensitizer by light in the presence of oxygen to produce cytotoxic species. The study of DNA-binding interactions can inform the development of new drugs and therapeutic strategies that utilize these interactions to target cancer cells or pathogens with minimal side effects. The specific interactions of compounds like (3-Methylpyridin-2-yl)methanamine hydrochloride with DNA could provide insights into designing more efficient and selective photosensitizers for PDT (McMillin et al., 2005).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only in a well-ventilated area .

Propriétés

IUPAC Name |

(3-methylpyridin-2-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c1-6-3-2-4-9-7(6)5-8;/h2-4H,5,8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXEGAVWOPSLNLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methylpyridin-2-yl)methanamine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid](/img/structure/B591595.png)

![(2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol](/img/structure/B591602.png)